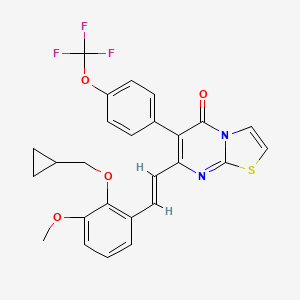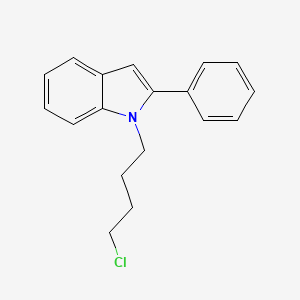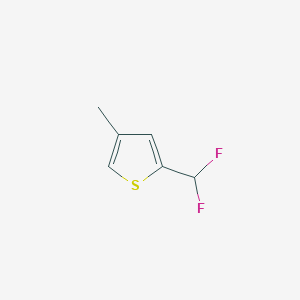
TRPV antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRPV antagonist 1 is a compound that targets the transient receptor potential vanilloid 1 (TRPV1) receptor, a ligand-gated ion channel involved in the sensation of pain and heat. TRPV1 receptors are activated by various stimuli, including capsaicin, heat, and low pH, and play a crucial role in pain perception and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRPV antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the antagonist, but common steps include:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach specific side chains or functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
TRPV antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce new functional groups like halides or amines .
Scientific Research Applications
TRPV antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of TRPV1 receptors and their role in pain perception.
Medicine: Explored as a potential therapeutic agent for treating chronic pain, inflammation, and other conditions related to TRPV1 activation
Industry: Utilized in the development of new analgesic drugs and other pharmaceutical products
Mechanism of Action
TRPV antagonist 1 exerts its effects by binding to the TRPV1 receptor and inhibiting its activation. This prevents the influx of cations like calcium, which is essential for the transmission of pain signals. The molecular targets include specific binding sites on the TRPV1 receptor, and the pathways involved are related to pain perception and inflammatory responses .
Comparison with Similar Compounds
TRPV antagonist 1 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the TRPV1 receptor. Similar compounds include:
Capsazepine: The first competitive antagonist of TRPV1, known for its analgesic properties.
5’-Iodoresiniferatoxin: A potent TRPV1 antagonist with a different structural feature.
6’-Iodonordihydrocapsaicin: Another TRPV1 antagonist with unique binding characteristics.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C26H21F3N2O4S |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
7-[(E)-2-[2-(cyclopropylmethoxy)-3-methoxyphenyl]ethenyl]-6-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C26H21F3N2O4S/c1-33-21-4-2-3-18(23(21)34-15-16-5-6-16)9-12-20-22(24(32)31-13-14-36-25(31)30-20)17-7-10-19(11-8-17)35-26(27,28)29/h2-4,7-14,16H,5-6,15H2,1H3/b12-9+ |
InChI Key |
AQYDUQPBWUAJJS-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2CC2)/C=C/C3=C(C(=O)N4C=CSC4=N3)C5=CC=C(C=C5)OC(F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1OCC2CC2)C=CC3=C(C(=O)N4C=CSC4=N3)C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)






![Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester](/img/structure/B12063899.png)





